4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid
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Overview
Description
4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid is a di-substituted cyclohexane carboxylic acid. This compound is notable for its unique structure, which includes two fluorine atoms and a hydroxyl group attached to a cyclohexane ring. It is primarily used in the synthesis of macrolide antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid typically begins with ethyl 4,4-difluorocyclohexanecarboxylate. This ester undergoes hydrolysis to yield the desired acid. The reaction conditions often involve the use of strong acids or bases to facilitate the hydrolysis process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 4,4-difluorocyclohexanone.
Reduction: Formation of 4,4-difluorocyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly macrolide antibiotics.
Biology: Studied for its potential effects on biological systems due to its unique chemical structure.
Industry: Utilized in the production of various chemical products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The fluorine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
4,4-Difluorocyclohexanecarboxylic acid: Lacks the hydroxyl group present in 4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid.
Cyclohexanecarboxylic acid: Does not contain fluorine atoms, making it less reactive in certain chemical reactions.
Uniqueness: this compound is unique due to the presence of both fluorine atoms and a hydroxyl group.
Properties
Molecular Formula |
C7H10F2O3 |
---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
4,4-difluoro-2-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H10F2O3/c8-7(9)2-1-4(6(11)12)5(10)3-7/h4-5,10H,1-3H2,(H,11,12) |
InChI Key |
YLVSZGFLRVWRNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1C(=O)O)O)(F)F |
Origin of Product |
United States |
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